molecular formula C12H11N7 B560047 Triamterene D5 CAS No. 1189922-23-3

Triamterene D5

Cat. No. B560047
CAS RN: 1189922-23-3
M. Wt: 258.3
InChI Key: FNYLWPVRPXGIIP-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triamterene D5 is a deuterium-labeled version of Triamterene . Triamterene is a potassium-sparing diuretic often used in combination with thiazide diuretics for the treatment of high blood pressure or swelling . The combination with hydrochlorothiazide is known as hydrochlorothiazide/triamterene .


Molecular Structure Analysis

Triamterene D5 has a molecular formula of C12H6D5N7 . It has a molecular weight of 258.29 . The structure of Triamterene D5 is similar to that of Triamterene, with the difference being the presence of deuterium .

Scientific Research Applications

Triamterene D5, also known as Triamterene-d5, is a deuterated form of triamterene that has several scientific research applications. Below is a comprehensive analysis focusing on unique applications:

Internal Standard for Quantification

Triamterene D5 is used as an internal standard for the quantification of triamterene by GC- or LC-MS. This is crucial for ensuring accurate and precise measurements in pharmacokinetic studies .

Epithelial Sodium Channel (ENaC) Inhibition Study

It serves as an inhibitor of the epithelial sodium channel (ENaC), which is significant for research into sodium balance and hypertension .

Potentiation of Cisplatin Efficacy

Research has shown that triamterene can inhibit histone deacetylases (HDACs), enhancing cellular cisplatin accumulation and potentiating cisplatin-induced cell cycle arrest, DNA damage, and apoptosis in cancer treatment .

Ménière’s Disease Treatment Research

Although randomized controlled trials are lacking, triamterene is typically used in the treatment of Ménière’s disease, which indicates its potential application in clinical research for this condition .

Mechanism of Action

Target of Action

Triamterene D5, also known as Triamterene-d5, primarily targets the Epithelial Sodium Channels (ENaC) located on the lumen side of the distal part of the nephron in the kidneys . These channels play a crucial role in sodium reabsorption and potassium excretion .

Mode of Action

Triamterene D5 acts by directly blocking the ENaC . This action inhibits the reabsorption of sodium ions and promotes the excretion of sodium ions and water, while simultaneously decreasing the excretion of potassium . This mode of action classifies Triamterene D5 as a potassium-sparing diuretic .

Biochemical Pathways

The primary biochemical pathway affected by Triamterene D5 is the sodium reabsorption pathway in the distal nephron of the kidneys . By blocking the ENaC, Triamterene D5 disrupts the normal sodium ion reabsorption, leading to increased sodium and water excretion and decreased potassium excretion . This action can affect the overall electrolyte balance in the body.

Pharmacokinetics

Triamterene D5 is rapidly absorbed in the gastrointestinal tract . Its onset of action is achieved within 2 to 4 hours after oral ingestion, and its duration of action is 12-16 hours . It’s also worth noting that Triamterene is extensively metabolized by hydroxylation to form its major metabolite, hydroxytriamterene sulfuric acid ester .

Result of Action

The primary result of Triamterene D5’s action is the promotion of diuresis . By increasing the excretion of sodium ions and water, Triamterene D5 can help reduce fluid retention (edema) and manage hypertension . Due to its potassium-sparing effect, it can also lead to an increase in serum potassium levels, which may result in hyperkalemia .

Action Environment

The action, efficacy, and stability of Triamterene D5 can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the pH level of the gastrointestinal tract. Additionally, factors such as renal function can impact the drug’s excretion and overall effectiveness. It’s also important to note that Triamterene D5 should be used with caution in patients with conditions like diabetes, liver impairment, and kidney failure .

Safety and Hazards

Triamterene D5 is harmful if swallowed and may cause skin and eye irritation. It is also suspected of causing cancer and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

6-(2,3,4,5,6-pentadeuteriophenyl)pteridine-2,4,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYLWPVRPXGIIP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: Why is Triamterene D5 used in the analysis of Triamterene and Hydrochlorothiazide in plasma samples?

A1: Triamterene D5 is a deuterated form of Triamterene, meaning it has a very similar chemical structure to the analyte of interest (Triamterene) but with a slightly different mass due to the presence of heavier deuterium atoms. This makes it an ideal internal standard for mass spectrometry analysis. When added to plasma samples, Triamterene D5 behaves almost identically to Triamterene during sample preparation and analysis. [, ] This helps to correct for variations in instrument response and matrix effects, leading to more accurate and precise quantification of Triamterene and Hydrochlorothiazide in plasma.

Q2: What analytical technique was used to quantify Triamterene and Hydrochlorothiazide in the provided research?

A2: Both studies utilized liquid chromatography tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma. [, ] This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection offered by tandem mass spectrometry, allowing for accurate quantification of analytes in complex biological matrices like plasma.

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